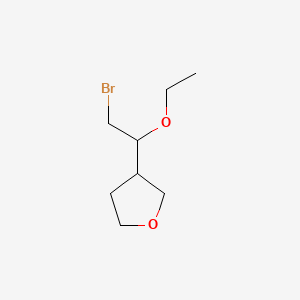

3-(2-Bromo-1-ethoxyethyl)oxolane

Description

3-(2-Bromo-1-ethoxyethyl)oxolane is a brominated oxolane derivative characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position with a 2-bromo-1-ethoxyethyl group. The oxolane ring provides structural rigidity, while the bromo and ethoxy substituents influence reactivity and physicochemical properties.

Properties

Molecular Formula |

C8H15BrO2 |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

3-(2-bromo-1-ethoxyethyl)oxolane |

InChI |

InChI=1S/C8H15BrO2/c1-2-11-8(5-9)7-3-4-10-6-7/h7-8H,2-6H2,1H3 |

InChI Key |

SDCCTCWTBNDQIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CBr)C1CCOC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-Bromo-1-ethoxyethyl)oxolane typically involves the reaction of 2-bromo-1-ethoxyethanol with oxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the ring-opening of oxirane and subsequent formation of the oxolane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(2-Bromo-1-ethoxyethyl)oxolane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups, under appropriate conditions.

Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

3-(2-Bromo-1-ethoxyethyl)oxolane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1-ethoxyethyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include brominated oxolane and dioxolane derivatives, which share functional groups (e.g., bromine, ethoxy) or heterocyclic frameworks.

Key Observations :

- Ring Type : Oxolane (single oxygen) vs. dioxolane (two oxygens) rings impact electronic properties and reactivity. Dioxolanes, such as 2-(2-bromophenyl)-1,3-dioxolane, are more polar but less strained than oxolanes .

- Substituent Effects: Bromine: Acts as a leaving group in nucleophilic substitutions (e.g., SN2 reactions) . Ethoxy Group: Enhances solubility in polar solvents compared to non-polar substituents (e.g., phenyl) . Chlorine: In 2-(3-bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane, chlorine increases molecular weight and may influence bioactivity .

Reactivity and Stability

- Bromine as a Leaving Group : Compounds like 2-(1-bromoethyl)-2-ethyl-1,3-dioxolane undergo elimination or substitution reactions, suggesting similar reactivity for the target compound’s bromoethyl group .

- Ethoxy Group Stability : Ethoxy substituents, as in 2-(3-bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane, resist hydrolysis under mild conditions, enhancing stability compared to acetals .

- Hazards : Brominated dioxolanes (e.g., ) exhibit acute toxicity (H315, H319), warranting stringent safety protocols for handling the target compound .

Biological Activity

3-(2-Bromo-1-ethoxyethyl)oxolane is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

3-(2-Bromo-1-ethoxyethyl)oxolane is characterized by its oxolane (tetrahydrofuran) ring structure, which is substituted with a bromo and ethoxy group. The presence of these substituents may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H11BrO2 |

| Molecular Weight | 207.07 g/mol |

| IUPAC Name | 3-(2-bromo-1-ethoxyethyl)oxolane |

| CAS Number | [to be assigned] |

The biological activity of 3-(2-Bromo-1-ethoxyethyl)oxolane is believed to stem from its interaction with various biological targets. It may act as an inhibitor of specific enzymes or receptors, influencing cellular pathways involved in disease processes. Preliminary studies suggest that compounds with similar structures can exhibit antimicrobial and anti-inflammatory properties, which may also apply to 3-(2-Bromo-1-ethoxyethyl)oxolane.

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-(2-Bromo-1-ethoxyethyl)oxolane is crucial for optimizing its biological activity. Research indicates that modifications to the bromo and ethoxy groups can significantly alter the compound's efficacy:

- Bromine Substitution : The presence of bromine can enhance lipophilicity, potentially improving membrane permeability.

- Ethoxy Group : The ethoxy moiety may contribute to the compound's solubility and stability in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of 3-(2-Bromo-1-ethoxyethyl)oxolane:

- Antimicrobial Activity : A study on related oxolane derivatives demonstrated significant antibacterial effects against Gram-positive bacteria, suggesting that similar activities could be expected from 3-(2-Bromo-1-ethoxyethyl)oxolane .

- Inflammation Inhibition : Research involving compounds with similar functional groups has shown promise in reducing inflammatory responses in vitro, indicating potential therapeutic applications for inflammatory diseases .

- Synergistic Effects : Investigations into chemical interactions revealed that certain oxolane derivatives exhibit synergistic effects when combined with known antibiotics, hinting at a multifaceted mechanism of action for compounds like 3-(2-Bromo-1-ethoxyethyl)oxolane .

Q & A

Q. How can researchers validate the biological activity of 3-(2-Bromo-1-ethoxyethyl)oxolane in enzyme inhibition assays?

- Methodological Answer : Employ fluorescence-based assays (e.g., FP-TDI for kinase inhibition) with positive controls (e.g., staurosporine). Dose-response curves (IC) and Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.